11,12,15-theta
Description
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(5Z,8Z,13E,15S)-11,12,15-trihydroxyicosa-5,8,13-trienoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-9-12-17(21)15-16-19(23)18(22)13-10-7-5-4-6-8-11-14-20(24)25/h4,6-7,10,15-19,21-23H,2-3,5,8-9,11-14H2,1H3,(H,24,25)/b6-4-,10-7-,16-15+/t17-,18?,19?/m0/s1 |
InChI Key |
PRMWQIVYOYCJQC-YZSNCDGGSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C(C(C/C=C\C/C=C\CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC(C(CC=CCC=CCCCC(=O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Formation
11,12,15-THETA is produced through the metabolism of arachidonic acid by lipoxygenase enzymes. Specifically, it is formed from 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA) via hydrolysis by soluble epoxide hydrolase (sEH) . The structure of 11,12,15-THETA includes three hydroxyl groups that contribute to its biological activity.
Biological Functions
1. Vasodilation:
11,12,15-THETA acts as an endothelium-derived hyperpolarizing factor (EDHF), mediating vasodilation in various vascular tissues. Studies have shown that it induces relaxation of rabbit aorta by activating potassium channels, leading to membrane hyperpolarization .
2. Endothelium-Dependent Relaxation:
Research indicates that 11,12,15-THETA is involved in endothelium-dependent relaxation mechanisms alongside nitric oxide and prostacyclin. It has been demonstrated that this compound can mediate relaxations induced by acetylcholine in vascular smooth muscle .
Therapeutic Applications
1. Cardiovascular Health:
Given its vasodilatory properties, 11,12,15-THETA has potential applications in treating cardiovascular diseases characterized by endothelial dysfunction and hypertension. Its role as an EDHF suggests it could be beneficial in conditions where nitric oxide pathways are impaired .
2. Inflammatory Conditions:
The compound's involvement in the arachidonic acid pathway positions it as a candidate for research into anti-inflammatory therapies. It may modulate inflammatory responses through its effects on vascular tone and endothelial function .
Case Study 1: Vascular Relaxation Mechanisms
A study conducted on rabbit aorta demonstrated that the application of 11,12,15-THETA resulted in significant relaxation of precontracted vessels. The mechanism was linked to increased potassium ion conductance and subsequent hyperpolarization of smooth muscle cells .
Case Study 2: Endothelial Function in Hypertension
In a model of hypertension induced by high salt intake, the administration of 11,12,15-THETA showed improvement in endothelial function as evidenced by reduced blood pressure and enhanced vasodilation responses to acetylcholine .
Data Table: Summary of Biological Effects
Chemical Reactions Analysis
Acid Hydrolysis and Stability
The epoxy group in 15-H-11,12-EETA is highly reactive under acidic conditions, leading to non-enzymatic hydrolysis:
-
pH Sensitivity : At pH 3.0, 15-H-11,12-EETA has a half-life of ~50 seconds, rapidly forming THETAs .
-
Regioselectivity : Acid hydrolysis produces 11,12,15-THETA (68%) and 11,14,15-THETA (32%) .
Key Finding : Pretreatment with sEH inhibitors (e.g., AUDA) increases 15-H-11,12-EETA accumulation by 40% in rabbit aortic endothelial cells, confirming enzymatic regulation .
Biological Activity and Downstream Effects
11,12,15-THETA exhibits vasoactive properties through:
-
K⁺ Channel Activation : At 10⁻⁴ M, it increases outward K⁺ current in vascular smooth muscle cells, inducing hyperpolarization and vasodilation .
-
Antagonism by KCl : Vasorelaxation is abolished by 20 mM KCl, confirming K⁺-dependent mechanisms .
| Parameter | 11,12,15-THETA | 11,14,15-THETA |
|---|---|---|
| Vasorelaxation EC₅₀ | 1.2 μM | No activity |
| Hyperpolarization | Yes (ΔVₘ = -15 mV) | No |
Stereochemical Specificity
The biological activity of 11,12,15-THETA is stereospecific:
-
Active Isomer : 11(R),12(S),15(S)-THETA is the only configuration that mimics endogenous vasodilation .
-
Chromatographic Confirmation : Reverse-phase HPLC and GC/MS distinguish it from inactive stereoisomers (e.g., 11(S),12(R),15(R)-THETA) .
Oxidative and Electrophilic Reactions
11,12,15-THETA is metabolized further via:
Preparation Methods
Asymmetric Synthesis of Stereoisomers
The stereochemical configuration of 11,12,15-THETA is critical for its biological activity. Early synthetic efforts focused on producing all eight possible stereoisomers to identify the active form. A triply convergent asymmetric synthesis route was developed, leveraging copper-mediated cross-coupling of α,β-dialkoxystannanes with organic electrophiles (Figure 1). Key steps included:
-
Stannane Preparation : α,β-Dialkoxystannanes were synthesized with defined stereochemistry at the 11-, 12-, and 15-hydroxyl groups.
-
Cross-Coupling : Copper-mediated coupling reactions ensured retention of stereochemistry during carbon-carbon bond formation.
-
Orthogonal Protection : Dialkylthionocarbamates served as temporary protective groups for hydroxyl moieties, enabling selective deprotection.
Of the eight stereoisomers, only 11(R),12(S),15(S)-THETA matched the natural compound in chromatographic behavior (reverse-phase HPLC retention time: 17.5–18.5 minutes) and bioactivity.
Table 1: Bioactivity of Synthetic 11,12,15-THETA Stereoisomers
Large-Scale Production Challenges
Scalability remains a hurdle due to:
-
Stereochemical Complexity : Multi-step protection/deprotection strategies increase synthesis time.
-
Low Yields : Cross-coupling reactions typically yield <30% of the desired product.
-
Purification Demands : Reverse-phase HPLC is required to isolate the active isomer from stereochemical impurities.
Enzymatic Biosynthesis in Vascular Tissue
15-Lipoxygenase Pathway
In vascular endothelial cells, 11,12,15-THETA is biosynthesized via sequential enzymatic reactions:
-
15-LO Activation : Arachidonic acid is oxidized to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) by 15-LO.
-
Hydroperoxide Isomerization : 15(S)-HPETE is converted to 11,12-epoxyeicosatrienoic acid (11,12-EET) via hydroperoxide isomerase.
-
Epoxide Hydrolysis : Soluble epoxide hydrolase (sEH) hydrolyzes 11,12-EET to yield 11,12,15-THETA.
Table 2: Enzymatic Activity in IL-13-Treated Aortas
Interleukin-13 (IL-13) upregulates 15-LO expression by 4.3-fold in rabbit aortas, enhancing 11,12,15-THETA synthesis and vasodilatory capacity.
Endothelial Cell Culture Models
Primary endothelial cells treated with IL-13 for 36 hours show a time-dependent increase in 15-LO activity:
-
RNA Isolation : Quick Prep micro mRNA kits yield 3 μg RNA per 10^6 cells.
-
RT-PCR Amplification : Intron-spanning primers (5′-GTC CCC CAC CTG CGA TAC ACC-3′ and 5′-TCC CTC ACA GCC TCG TCG GTT-3′) confirm 15-LO upregulation.
-
Metabolite Extraction : Ethanol precipitation and octadecylsilyl column chromatography isolate THETAs with >90% purity.
Analytical Validation of 11,12,15-THETA
Chromatographic Techniques
-
Reverse-Phase HPLC :
-
Gas Chromatography/Mass Spectrometry (GC/MS) :
Figure 2: GC/MS Spectrum of 11(R),12(S),15(S)-THETA
Functional Assays
-
Vasorelaxation Assays :
-
Patch-Clamp Electrophysiology :
Comparative Analysis of Synthesis vs. Biosynthesis
Table 3: Pros and Cons of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chemical Synthesis | Stereochemical control | Low yields (20–30%) |
| Scalable with optimization | High purification costs | |
| Enzymatic Biosynthesis | High specificity | Dependent on cytokine regulation |
| Physiologically relevant | Time-intensive (36-hour incubation) |
Q & A
Q. Q. How can researchers optimize in vitro assays to distinguish 11,12,15-THETA’s direct receptor interactions from indirect signaling effects?
- Methodological Answer : Use receptor antagonists (e.g., apamin for K+ channels) to isolate direct effects. CRISPR-Cas9 knockout models eliminate putative receptors. Single-cell calcium imaging or patch-clamp electrophysiology provides real-time mechanistic insights. Parallel experiments with structurally inert analogs control for nonspecific effects .
Q. What validation criteria are essential when developing a new antibody-based assay for 11,12,15-THETA?
- Methodological Answer : Validate cross-reactivity (<5% against analogs), spike-and-recovery rates (80–120%), and inter-/intra-assay precision (CV <15%). Parallel analysis with a gold-standard method (e.g., LC-MS/MS) establishes concordance. Document antibody lot-to-lot variability and storage stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
